Neopentyl alcohol
Overview
Description
Mechanism of Action
Target of Action
Neopentyl alcohol is a primary alcohol . The primary target of this compound is the hydroxyl group (-OH) present in its structure . This hydroxyl group is responsible for the alcohol’s reactivity and its interactions with other molecules.
Mode of Action
This compound, like other alcohols, undergoes dehydration reactions to yield alkenes . This process involves the loss of water and the formation of a double bond. The dehydration reaction of alcohols proceeds by heating the alcohols in the presence of a strong acid, such as sulfuric or phosphoric acid, at high temperatures .
Biochemical Pathways
The main pathway of alcohol metabolism involves oxidation to form aldehydes . The three main enzymes that carry out alcohol oxidation are alcohol dehydrogenase, cytochrome P450 2E1, and, to a lesser extent, catalase, all of which generate acetaldehyde .
Result of Action
The result of the action of this compound is the formation of alkenes through a dehydration reaction . This reaction is a key step in the synthesis of various organic compounds.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a strong acid . The reaction temperature and the type of acid used can significantly affect the yield and rate of the dehydration reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentyl alcohol can be synthesized through several methods:
Hydroperoxide of Diisobutylene: This method involves the hydroperoxide of diisobutylene as a precursor.
Reduction of Trimethylacetic Acid: Another common method is the reduction of trimethylacetic acid using lithium aluminium hydride.
Historical Method: The compound was first described in 1891 by L.
Industrial Production Methods: Industrial production of this compound typically involves the reduction of trimethylacetic acid with lithium aluminium hydride due to its efficiency and yield .
Chemical Reactions Analysis
Neopentyl alcohol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form neopentyl aldehyde or neopentyl carboxylic acid under appropriate conditions.
Reduction: It can be reduced to form neopentane.
Substitution: this compound can be converted to neopentyl iodide by treatment with triphenylphosphite and methyl iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is commonly used for reduction reactions.
Substitution: Triphenylphosphite and methyl iodide are used for substitution reactions.
Major Products:
Oxidation: Neopentyl aldehyde, neopentyl carboxylic acid.
Reduction: Neopentane.
Substitution: Neopentyl iodide.
Scientific Research Applications
Neopentyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is utilized in the study of metabolic pathways and enzyme reactions.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of plasticizers, resins, and other industrial chemicals
Comparison with Similar Compounds
Neopentyl alcohol can be compared with other similar compounds such as:
Pentaerythritol: Used in the production of alkyd resins and explosives.
Neopentyl glycol: Used in the production of polyesters and plasticizers.
Trimethylolethane: Used in the production of coatings and adhesives.
Trimethylolpropane: Used in the production of polyurethanes and synthetic lubricants.
Uniqueness: this compound is unique due to its highly branched structure, which imparts stability and resistance to oxidation and thermal degradation. This makes it particularly valuable in applications requiring high stability and durability .
Properties
IUPAC Name |
2,2-dimethylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-5(2,3)4-6/h6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSSIOMAKSHJJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052501 | |
Record name | 2,2-Dimethylpropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Volatile solid with an odor of peppermint; [Merck Index] Colorless to white solid; [CHEMINFO] White crystalline solid; [MSDSonline] | |
Record name | Neopentyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
114 °C | |
Record name | NEOPENTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
98 °F (37 °C) (CLOSED CUP) | |
Record name | NEOPENTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
MISCIBLE WITH ALC, ETHER; IN WATER: ABOUT 3.5% @ 25 °C, Water solubility = 3.5X10+4 mg/L at 25 °C. | |
Record name | NEOPENTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.812 @ 20 °C/4 °C, Liquid density = 851.5 kg/cu m | |
Record name | NEOPENTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.0 (AIR= 1) | |
Record name | NEOPENTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
16.0 [mmHg], 16 MM HG @ 20 °C | |
Record name | Neopentyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | NEOPENTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS | |
CAS No. |
75-84-3 | |
Record name | Neopentyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Neopentyl alcohol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075843 | |
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Record name | 1-Propanol, 2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,2-Dimethylpropanol | |
Source | EPA DSSTox | |
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Record name | 2,2-dimethylpropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.826 | |
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Record name | NEOPENTYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | NEOPENTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
53 °C | |
Record name | NEOPENTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of neopentyl alcohol?
A1: this compound has the molecular formula C5H12O and a molecular weight of 88.15 g/mol.
Q2: Are there any notable spectroscopic data available for this compound?
A2: Yes, the rotational spectrum of this compound has been studied. [] This type of spectroscopy provides insights into the molecule's structure and rotational energy levels.
Q3: How does the solubility of this compound vary across different media?
A3: this compound exhibits solubility in water and various organic solvents. Further research on its dissolution rate and solubility in specific media is necessary to understand its impact on bioavailability and efficacy in different applications. []
Q4: Has this compound been explored as a constituent in Deep Eutectic Solvents (DESs)?
A4: Yes, research has investigated this compound as a potential constituent in DESs. A eutectic system comprising L-menthol and this compound was found to exhibit a significant depression at the eutectic point, highlighting its potential for DES formation, even in systems exhibiting near-ideal behavior. []
Q5: Can this compound be used in the synthesis of specific chemical compounds?
A5: Yes, this compound serves as a starting material in the synthesis of various compounds. For instance, it plays a crucial role in the multi-step synthesis of 3-tert-Butylpyridine, achieving an overall yield of 16%. [] Additionally, it's a key component in synthesizing flame retardants like 5,5-Dimethyl-2-oxy-2-(N,N′-phenylediamino-dibenzyl)-di-1,3,2-dioxaphosphorinanes and hexalis-(4-(5,5dimehtyl-1,3-dioxaphospho-rinanyl-2-oxy-phosphate-ester-phenoxy))-cyclotriphosphazene. [, ]
Q6: Are there any specific applications of this compound in organic reactions involving thionyl chloride?
A6: Yes, this compound displays unique reactivity with thionyl chloride. In attempts to synthesize the methyl ester of γ-oxo-3-methyl-1H-indole-1-butanoic acid using thionyl chloride followed by methanol quenching, this compound yielded a different product, identified as a thiazolo[3,2-a]indol-3(2H)-one derivative. This unusual reaction pathway highlights the distinct reactivity of this compound in the presence of thionyl chloride. []
Q7: How does this compound react with perfluorobutanesulfonyl fluoride in the presence of 4-dialkylaminopyridines?
A7: The reaction of this compound with perfluorobutanesulfonyl fluoride in the presence of 4-dialkylaminopyridines results in the formation of N-alkyl-4-dialkylaminopyridinium perfluorobutanesulfonates with high yields. This reaction highlights the role of this compound's primary hydroxy group in this transformation. []
Q8: Have there been any computational studies on the rearrangement reactions involving this compound?
A8: Yes, Density Functional Theory (DFT) calculations have been employed to study the role of water as a solvent in the neopentyl rearrangement. The calculations suggest that the formation of 2-methyl-2-butanol from neopentyl chloride hydrolysis occurs in two steps, with this compound as a transient intermediate. This computational study provides insights into the reaction mechanism and the absence of primary or tertiary carbocations as intermediates in this rearrangement. []
Q9: Are there any studies on the kinetic isotope effects in the heterolysis of this compound using computational methods?
A9: Yes, MINDO/3 calculations have been performed to determine the kinetic isotope effects in the heterolysis of this compound. The calculations accurately predicted a cyclic structure for the transition state and showed excellent agreement with experimental kinetic isotope effects, supporting the validity of the computational approach. []
Q10: How does the para-substitution on arylsulfonate esters of this compound influence their mass spectra?
A10: Studies have shown that the nature of the para-substituent significantly influences the fragmentation processes and the occurrence of metastable ions in the mass spectra of para-substituted benzenesulfonic esters of this compound. The effect is more pronounced in sulfonates compared to benzoates, suggesting a dependence on the polarity of the para-substituent. []
Q11: What can you tell me about the stability of this compound under various conditions?
A11: While specific stability data for this compound under various conditions is limited in the provided research, it's crucial to consider factors like temperature, pH, and exposure to light or oxidizing agents when assessing its stability.
Q12: Is there information available regarding SHE (Safety, Health, and Environment) regulations specific to this compound?
A12: While the provided research doesn't delve into specific SHE regulations for this compound, it's essential to consult relevant safety data sheets and regulatory guidelines for handling and usage. Responsible practices for minimizing risks and ensuring compliance are paramount. []
Q13: What analytical techniques have been used to study this compound and related compounds?
A13: Various analytical techniques have been employed in the study of this compound and its derivatives. These include:
- Gas-liquid chromatography (GLC): Used to analyze the products formed during the slow oxidation of neopentane, providing insights into the reaction mechanism and intermediate species. []
- Solid phase matrix extraction (SPME) coupled with gas chromatography (GC): Employed to determine the distribution coefficient of tribromo-neopentyl alcohol in micellar systems, which is relevant for evaluating the feasibility of micellar enhanced ultrafiltration for water treatment. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Used extensively for structural characterization, including the analysis of stereosequences in poly(D,L-lactide)s synthesized using this compound-containing initiators. []
- Mass Spectrometry (MS): Employed in conjunction with other techniques like GC and NMR to identify and characterize this compound derivatives, including the study of fragmentation patterns and isotopic labeling experiments. [, ]
- Fourier-transform infrared spectroscopy (FT-IR): Used to analyze the structural features of flame retardant compounds synthesized from this compound. [, ]
Q14: What is known about the biodegradation of brominated flame retardants derived from this compound?
A14: Research has explored the biodegradation of tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG), common brominated flame retardants derived from this compound. A bacterial consortium isolated from contaminated groundwater successfully degraded these compounds under aerobic conditions when provided with an additional carbon source. This study highlights the potential for bioremediation of environments contaminated with these flame retardants. []
Q15: Are there any studies on the environmental fate and transport of this compound itself?
A15: While the provided research primarily focuses on this compound derivatives, understanding the environmental fate and transport of the parent compound is crucial. Factors like its volatility, water solubility, and potential for bioaccumulation or degradation in various environmental compartments need further investigation.
Q16: What are some alternatives to this compound in its various applications?
A16: The choice of alternatives depends on the specific application. For example, other primary alcohols or diols might be considered for DES formation. In the synthesis of flame retardants, alternative compounds with similar properties, such as other halogenated or phosphorus-containing molecules, may be explored. Assessing the performance, cost, and environmental impact of these alternatives is essential. []
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